4-Chloro-3-(trifluoromethyl)-DL-phenylalanine

Description

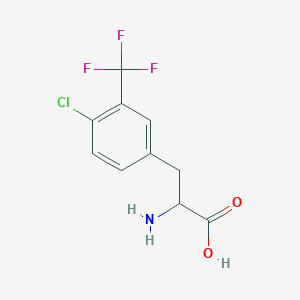

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPSDJVDEMVFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic modification of amino acid scaffolds is a cornerstone of rational drug design. The introduction of halogen and trifluoromethyl moieties, in particular, has proven to be a powerful strategy for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This guide focuses on 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine, a synthetic amino acid derivative that combines the electronic and steric influences of both a chloro and a trifluoromethyl group on a phenylalanine framework.

The presence of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1][2][3] The chloro substituent further influences the electronic nature and steric bulk of the aromatic ring.[3] Understanding the fundamental physicochemical properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is therefore paramount for its effective application in peptide synthesis, protein engineering, and the development of novel therapeutic agents.[4][5]

This technical guide provides a comprehensive overview of the predicted and experimentally-derived physicochemical properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural analogs to provide a robust predictive profile. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to empower researchers in their own characterization efforts.

Predicted Physicochemical Properties

The physicochemical properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine can be estimated by examining the known properties of its structural analogs. The following table summarizes key data for 4-Chloro-DL-phenylalanine, 3-(Trifluoromethyl)-L-phenylalanine, 4-(Trifluoromethyl)-L-phenylalanine, and 4-Chloro-3-(trifluoromethyl)aniline to provide a comparative basis for predicting the properties of the target compound.

| Property | 4-Chloro-DL-phenylalanine | 3-(Trifluoromethyl)-L-phenylalanine | 4-(Trifluoromethyl)-L-phenylalanine | 4-Chloro-3-(trifluoromethyl)aniline | Predicted: 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine |

| Molecular Formula | C₉H₁₀ClNO₂ | C₁₀H₁₀F₃NO₂[6] | C₁₀H₁₀F₃NO₂ | C₇H₅ClF₃N[7] | C₁₀H₉ClF₃NO₂ |

| Molecular Weight | 199.6 g/mol | 233.19 g/mol [6] | 233.19 g/mol | 195.57 g/mol [7] | 267.63 g/mol |

| Melting Point (°C) | > 231 (decomposes)[8] | 191-193[6] | No data available | 35-37[9] | Expected to be a crystalline solid with a melting point likely in the range of its analogs, potentially with decomposition. |

| Boiling Point (°C) | Decomposes[10] | Not applicable | Not applicable | No data available[11] | Not applicable (decomposes at high temperatures) |

| Solubility | Slightly soluble in water; soluble in 1N HCl (50 mg/mL).[10][12] Soluble in aqueous acid and methanol (slightly).[10] Insoluble in ethanol.[13] Soluble in 1M NaOH (150 mg/mL) and DMSO (100 mg/mL with acid).[14] | No data available | Slightly soluble in water. Soluble in H₂O at 2 mg/mL with ultrasonication and heating to 70°C.[15][16] | No data available | Predicted to have low solubility in water, enhanced in acidic and basic solutions. Likely soluble in polar organic solvents like DMSO and alcohols. |

| pKa | pKa₁: 2.08 (carboxyl group), pKa₂: 8.96 (amino group)[10] | No data available | No data available | No data available | pKa₁ (carboxyl) expected to be slightly lower than phenylalanine (~1.8-2.2) due to electron-withdrawing groups. pKa₂ (amino) expected to be slightly lower than phenylalanine (~8.8-9.2). |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for the successful application of any novel compound in research and development. The following section provides detailed, step-by-step methodologies for key experiments.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine.

Determination of Aqueous Solubility by UV-Vis Spectrophotometry

Rationale: This method leverages the inherent UV absorbance of the aromatic phenylalanine derivative to quantify its concentration in a saturated aqueous solution. A calibration curve is first established to relate absorbance to concentration.

Step-by-Step Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount (e.g., 10 mg) of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine and dissolve it in a suitable solvent in which it is freely soluble (e.g., methanol or a slightly acidic/basic aqueous solution) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with deionized water to prepare a series of standard solutions of decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the UV spectrum of one of the standard solutions.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope (extinction coefficient), and 'x' is the concentration.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of deionized water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any suspended particles.

-

Dilute the filtered supernatant with deionized water to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the aqueous solubility of the compound.

-

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups. By monitoring the pH of a solution of the amino acid as a strong acid or base is added, a titration curve can be generated, from which the pKa values can be derived.[17][18][19]

Step-by-Step Protocol:

-

Preparation of the Amino Acid Solution:

-

Accurately weigh a known amount of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[17]

-

Place the amino acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl) and another with a standardized solution of a strong base (e.g., 0.1 M NaOH).[10]

-

-

Titration Procedure (for determining both pKa values): [10]

-

Acidic Titration (to determine pKa₁):

-

Slowly add the standardized HCl solution in small increments (e.g., 0.1 mL) to the amino acid solution.

-

After each addition, allow the pH to stabilize and record the pH and the volume of HCl added.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Basic Titration (to determine pKa₂):

-

Starting with a fresh solution of the amino acid, slowly add the standardized NaOH solution in small increments.

-

After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.

-

Continue the titration until the pH rises to approximately 12.5.

-

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of titrant (HCl and NaOH) added.

-

The titration curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points.

-

pKa₁ (carboxyl group) is the pH at the midpoint of the first buffer region (titration with HCl).

-

pKa₂ (amino group) is the pH at the midpoint of the second buffer region (titration with NaOH).

-

Spectroscopic and Spectrometric Characterization

The structural elucidation of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the alanine side chain. The aromatic region will be complex due to the substitution pattern and coupling between the protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be significantly affected by the substituents.[20]

-

¹⁹F NMR: The fluorine NMR spectrum is a simple yet informative tool for trifluoromethylated compounds. A single, sharp singlet is expected for the -CF₃ group. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring.[21] For trifluoromethyl groups on a benzene ring, the chemical shift typically appears between -60 and -65 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is expected to show characteristic absorption bands for:

-

N-H stretching of the amino group (around 3000-3300 cm⁻¹)

-

O-H stretching of the carboxylic acid group (broad band around 2500-3300 cm⁻¹)

-

C=O stretching of the carboxylic acid group (around 1700-1725 cm⁻¹)

-

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

-

C-F stretching of the trifluoromethyl group (strong bands in the region of 1100-1350 cm⁻¹)

-

C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (267.63 g/mol for the most common isotopes). Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak will be observed.

-

Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of the carboxyl group (-COOH) and cleavage of the side chain. For this specific molecule, fragmentation may also involve the loss of the trifluoromethyl group (-CF₃) or a chlorine atom (-Cl).[6][22] The fragmentation of trifluoromethylated compounds often involves the loss of the trifluoromethyl radical (•CF3), resulting in a peak at [M-69]+.[6]

Applications in Drug Discovery and Research

The unique combination of a chloro and a trifluoromethyl group on a phenylalanine scaffold makes 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine a compound of significant interest in drug discovery and biochemical research.

-

Enhanced Metabolic Stability: The strong C-F bonds in the trifluoromethyl group can block sites of metabolic oxidation, leading to an increased half-life of drug candidates.[3]

-

Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability.[1][3]

-

Modulation of Binding Affinity: The electronic properties of both the chloro and trifluoromethyl groups can influence the binding interactions of the molecule with its biological target, potentially leading to increased potency and selectivity.[1]

-

Probes for ¹⁹F NMR Studies: The trifluoromethyl group serves as an excellent probe for ¹⁹F NMR studies of protein structure and dynamics, as the chemical shift of the fluorine nuclei is highly sensitive to the local environment.[8]

Conclusion

This technical guide has provided a comprehensive overview of the predicted and expected physicochemical properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine, based on data from its structural analogs. The detailed experimental protocols for determining key parameters such as solubility and pKa are intended to facilitate the empirical characterization of this and similar novel compounds. A thorough understanding of these fundamental properties is essential for harnessing the full potential of this uniquely substituted amino acid in the design and development of next-generation therapeutics and research tools.

References

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Trifluoromethyl group. Grokipedia. [Link]

-

Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. FREDI. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

This journal is © The Royal Society of Chemistry 2021. Supporting Information. [Link]

-

The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. [Link]

-

4-Trifluoromethyl-4'-fluorobiphenyl - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Oldfield Group Website - University of Illinois. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF. ResearchGate. [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase - University of Lincoln. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Fluorine NMR. [Link]

-

Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. [Link]

-

Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry - ACS Publications. [Link]

-

Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR. Journal of the American Chemical Society. [Link]

-

4-(Trifluoromethyl)-L-phenylalanine. PubChem. [Link]

-

The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... ResearchGate. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

-

4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... ResearchGate. [Link]-F-NMR-spectra-of_fig1_358988220)

Sources

- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 2. 3-(Trifluoromethyl)-DL-phenylalanine | C10H10F3NO2 | CID 2777602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dovepress.com [dovepress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fredi.hepvs.ch [fredi.hepvs.ch]

- 21. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine, a synthetic amino acid of significant interest in medicinal chemistry and pharmacological research. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway with detailed experimental considerations, and explore its applications as a molecular probe and a building block for novel therapeutics. The strategic placement of both a chloro and a trifluoromethyl group on the phenyl ring creates a unique electronic and steric profile, offering researchers a powerful tool to modulate peptide and small molecule characteristics such as metabolic stability, binding affinity, and overall bioactivity. This document serves as a foundational resource, integrating established data with practical, field-proven insights to facilitate its effective use in a laboratory setting.

Introduction: The Rationale for Halogenation in Phenylalanine Analogs

The incorporation of non-canonical amino acids into peptides and small molecules is a cornerstone of modern drug discovery. Phenylalanine, with its aromatic side chain, presents a prime scaffold for modification. The introduction of halogen atoms, particularly chlorine and fluorine (often within a trifluoromethyl group), is a well-established strategy to systematically alter a molecule's properties.[1][2][3]

-

Electronic Effects : The trifluoromethyl group (CF3) is a strong electron-withdrawing group, while the chlorine atom is a moderately deactivating, ortho-para directing group. Their combined presence on the aromatic ring significantly alters the electron density of the phenyl group, which can influence crucial π-π stacking or cation-π interactions in receptor-ligand binding pockets.

-

Lipophilicity : The CF3 group markedly increases the lipophilicity of the molecule, a key parameter that can enhance membrane permeability and influence pharmacokinetic profiles.

-

Metabolic Stability : The C-F bond is exceptionally strong. Introducing a CF3 group can block sites of oxidative metabolism on the aromatic ring, thereby increasing the in vivo half-life of a drug candidate.[4]

-

Conformational Control : The steric bulk of the substituents can restrict the rotational freedom of the side chain, locking it into a more favorable bioactive conformation.

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine capitalizes on these principles, making it a valuable building block for creating new chemical entities with tailored pharmacological profiles. Unlike its simpler analog, 4-Chloro-DL-phenylalanine (also known as Fenclonine or PCPA), which is a known irreversible inhibitor of tryptophan hydroxylase used to deplete serotonin[5][6][7], the subject of this guide possesses a distinct electronic and steric signature that warrants its own detailed exploration.

Physicochemical and Structural Properties

Accurate characterization is the bedrock of reproducible science. The fundamental properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₉ClF₃NO₂ | [8] |

| IUPAC Name | 2-Amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid | [8] |

| CAS Number | 63687-03-6 | [8][9] |

| Molecular Weight | 269.63 g/mol | [8] |

| Appearance | Typically an off-white to white solid/powder | |

| Chirality | Racemic (DL mixture) |

Note: While the molecular weight of the related compound 4-(Trifluoromethyl)-L-phenylalanine is 233.19 g/mol [10][11][12][13], the addition of the chlorine atom in the titular compound increases the molecular weight significantly.

Synthesis and Characterization: A Practical Workflow

The synthesis of this specialized amino acid is non-trivial and requires a multi-step approach. A common and logical strategy involves the synthesis of the corresponding benzaldehyde, followed by its conversion to the racemic amino acid via the Strecker synthesis. This approach is favored for its reliability and use of readily available starting materials.

Synthetic Workflow Overview

The overall synthetic logic can be visualized as a two-stage process: first, the preparation of the key intermediate aldehyde, and second, its conversion to the final amino acid product.

Caption: A two-stage synthetic workflow for 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine.

Experimental Protocol: Strecker Synthesis

This protocol describes the conversion of the aldehyde to the amino acid.

Disclaimer: This protocol is a representative methodology and should be adapted and optimized by a qualified chemist. All work must be conducted in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-Chloro-3-(trifluoromethyl)benzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Potassium Cyanide (KCN) - EXTREMELY TOXIC

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water (DI H₂O)

Step-by-Step Methodology:

-

Aminonitrile Formation (Caution: KCN is highly toxic. Acidification produces HCN gas.)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.

-

Add an aqueous solution of ammonium chloride (1.5 eq) followed by an aqueous solution of potassium cyanide (1.5 eq).

-

Causality Insight: The aldehyde reacts with ammonia (from NH₄Cl) to form an imine in situ. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile intermediate.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

-

Hydrolysis to the Amino Acid

-

Carefully concentrate the reaction mixture under reduced pressure to remove the methanol.

-

To the resulting aqueous slurry, add concentrated HCl (a significant excess, e.g., 10-15 eq).

-

Causality Insight: Strong acidic conditions are required to hydrolyze the nitrile group. The reaction proceeds through a carboximidic acid intermediate to a primary amide, which is then further hydrolyzed to the carboxylic acid. The amine remains protonated as an ammonium salt throughout this process.

-

Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. Monitor the reaction for the disappearance of the aminonitrile intermediate.

-

-

Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

-

Collect the crude solid product by vacuum filtration and wash with cold DI water and then a cold organic solvent (e.g., acetone or ethanol) to remove impurities.

-

Recrystallization from an appropriate solvent system (e.g., water/ethanol) can be performed for further purification.

-

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR will show characteristic peaks for the aromatic protons (with complex splitting patterns due to Cl and CF₃ substitution), and the α- and β-protons of the alanine backbone.

-

¹⁹F NMR is crucial and should show a singlet corresponding to the -CF₃ group.

-

¹³C NMR will confirm the number of unique carbon environments.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the chemical formula C₁₀H₉ClF₃NO₂.[8] The isotopic pattern from the chlorine atom (³⁵Cl/³⁷Cl) should be observable.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to confirm the racemic nature of the DL-mixture.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for probing biological systems and as a constituent of new drug candidates.

Use as a Pharmacological Probe

Halogenated phenylalanine derivatives are frequently used to study the role of aromatic interactions and hydrophobicity in biological processes.[2][3] For instance, studies on amyloid-forming peptides have used halogenated phenylalanines to modulate aggregation kinetics, revealing a synergy between the hydrophobicity of the residue and the speed of amyloid formation.[3] While not studied as extensively as p-Chlorophenylalanine (PCPA), 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine could be used in similar contexts to:

-

Probe Enzyme Active Sites: Incorporating it into a peptide substrate can help map hydrophobic pockets or halogen-bonding interactions within an enzyme's active site.

-

Modulate Protein-Protein Interactions: Its unique steric and electronic profile can disrupt or enhance interactions at protein interfaces where phenylalanine is a key residue.

-

Investigate Neurotransmitter Systems: Halogenated derivatives of L-Phenylalanine have been shown to depress excitatory glutamatergic synaptic transmission, suggesting potential neuroprotective roles.[14][15] This compound could be explored for similar activities.

A Building Block for Novel Therapeutics

The primary application is in the synthesis of more complex molecules. The trifluoromethyl group is a common motif in modern pharmaceuticals, valued for its ability to improve metabolic stability and binding affinity.[4]

Caption: Role as a strategic building block in drug discovery pipelines.

By incorporating this amino acid, a medicinal chemist can systematically modify a lead compound to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhance its potency and selectivity.

Conclusion

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is more than just another synthetic amino acid; it is a carefully designed molecular tool. The combination of a chloro and a trifluoromethyl group on the phenyl ring provides a unique set of steric and electronic properties that can be leveraged to great effect in drug discovery and chemical biology. By understanding its fundamental properties, synthetic routes, and potential applications, researchers can effectively integrate this compound into their workflows to probe biological mechanisms and engineer next-generation therapeutics with enhanced pharmacological profiles.

References

-

Martynyuk, A. E., et al. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 35(4), 959-964. [Link]

-

Glushakov, A. V., et al. (2003). L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses. Journal of Neuroscience Research, 72(1), 116-124. [Link]

-

Melo, M. N., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7545. [Link]

-

Lange, A., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem, 22(3), 548-554. [Link]

-

Lange, A., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem. [Link]

-

PubChem. 4-(Trifluoromethyl)-L-phenylalanine. pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. 4-(Trifluoromethyl)-D-phenylalanine. pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. 3-(Trifluoromethyl)-DL-phenylalanine. pubchem.ncbi.nlm.nih.gov. [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

Istrate, A., & Istrate, E. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]

-

Hashimoto, M., et al. (2021). Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor. Bioscience, Biotechnology, and Biochemistry, 85(10), 2091-2099. [Link]

-

PubChem. 4-Chloro-3-(trifluoromethyl)aniline. pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. 4-Chloro-DL-phenylalanine | CAS 7424-00-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4-Chloro-DL-phenylalanine, 98+% | Fisher Scientific [fishersci.ca]

- 7. selleckchem.com [selleckchem.com]

- 8. CAS 63687-03-6 | 4857-7-06 | MDL MFCD09914853 | 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine | SynQuest Laboratories [synquestlabs.com]

- 9. eMolecules 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine | 63687-03-6 | Fisher Scientific [fishersci.com]

- 10. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-(Trifluoromethyl)-DL-phenylalanine | C10H10F3NO2 | CID 2777602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-(Trifluoromethyl)-D-phenylalanine | CAS 114872-99-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine in Cell Culture

Introduction: Exploring the Potential of a Novel Non-Canonical Amino Acid

The incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug discovery. These synthetic amino acids, bearing unique chemical functionalities, allow for the site-specific modification of proteins, enabling the introduction of novel biochemical and biophysical properties. 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is a synthetic derivative of the essential amino acid phenylalanine.[1][2] The presence of both a chloro and a trifluoromethyl group on the phenyl ring suggests its potential utility in a variety of research applications. The trifluoromethyl group, in particular, is a valuable moiety for ¹⁹F NMR studies, allowing for the investigation of protein structure, dynamics, and interactions within the cellular environment.[3][4] Furthermore, halogenated phenylalanine analogs have been utilized in protein engineering to enhance protein stability and functionality.[5] This document provides a detailed, generalized protocol for the initial characterization and use of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine in mammalian cell culture, offering a foundational workflow for researchers venturing into the application of this novel compound.

Scientific Background and Potential Applications

Phenylalanine is an essential amino acid with a nonpolar benzyl side chain, playing a crucial role in protein structure and function.[1][2] Chemical modifications to this side chain can introduce unique properties. The chloro and trifluoromethyl substituents on 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine are electron-withdrawing, which can alter the electronic properties of the aromatic ring and influence intra- and intermolecular interactions.

Potential research applications include:

-

¹⁹F NMR Spectroscopy: The trifluoromethyl group serves as a sensitive ¹⁹F NMR probe for studying protein conformation and ligand binding in vitro and potentially in-cell.[3]

-

Protein Engineering: Incorporation of this ncAA may confer enhanced thermal stability or altered enzymatic activity to target proteins.[5]

-

Drug Development: As a building block for peptide-based therapeutics, it could influence peptide conformation, stability, and receptor binding affinity.[5]

-

Metabolic Studies: It can be used to investigate amino acid metabolic pathways.[5]

Materials and Reagents

-

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine (Source to be determined by the researcher)

-

Mammalian cell line (e.g., HEK293T, CHO, NIH3T3)[6]

-

Complete cell culture medium (e.g., DMEM, IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Trypsin-EDTA solution[7]

-

Cell counting solution (e.g., Trypan Blue)

-

96-well and 6-well cell culture plates

-

Sterile microcentrifuge tubes and serological pipettes

-

CO₂ incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Centrifuge

-

Hemocytometer or automated cell counter

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

Safety and Handling Precautions

Handle 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9] The compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[9] Work in a well-ventilated area or a chemical fume hood.[8][10] Store the compound at room temperature in a dry, well-ventilated place, away from strong oxidizing agents and acids.[9][10]

Protocol: Reconstitution and Storage

Due to the hydrophobic nature of the trifluoromethyl and chloro groups, the solubility of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine in aqueous solutions is expected to be low. A stock solution is typically prepared in an organic solvent.

Step-by-Step Protocol:

-

Prepare a high-concentration stock solution (e.g., 10-100 mM) of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine in sterile DMSO.

-

Gently vortex or sonicate at room temperature to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage (up to 1 month) or -80°C for extended periods (up to 6 months).[11]

| Parameter | Recommendation | Rationale |

| Solvent | DMSO (cell culture grade) | Enhances solubility of hydrophobic compounds. |

| Stock Concentration | 10-100 mM | High concentration allows for minimal solvent addition to cell culture media. |

| Storage Temperature | -20°C or -80°C | Prevents degradation of the compound. |

| Aliquoting | Small, single-use volumes | Minimizes freeze-thaw cycles that can degrade the compound. |

Protocol: Determining Optimal Working Concentration

Prior to using 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine in experiments, it is crucial to determine its optimal, non-toxic working concentration for the specific cell line of interest. This is typically achieved through a dose-response experiment coupled with a cytotoxicity assay.

Experimental Workflow for Determining Optimal Concentration

Caption: Workflow for determining the optimal working concentration.

Step-by-Step Protocol:

-

Cell Seeding: Seed your mammalian cell line of choice into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.[7]

-

Compound Dilution: Prepare a series of dilutions of the 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine stock solution in complete cell culture medium. A typical starting range would be from 0.1 µM to 1 mM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of the compound.

-

Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assay (MTT Assay Example):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The optimal working concentration should be well below the IC₅₀.

-

Hypothetical Dose-Response Data

| Concentration (µM) | % Cell Viability (relative to control) |

| 0 (Vehicle) | 100% |

| 1 | 98% |

| 10 | 95% |

| 50 | 88% |

| 100 | 75% |

| 250 | 52% |

| 500 | 23% |

| 1000 | 5% |

Protocol: Incorporation into Cellular Proteins (Hypothetical)

This protocol outlines a general approach for supplementing cell culture medium with 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine to achieve its incorporation into newly synthesized proteins. This method assumes the cellular machinery can utilize this analog.

Experimental Workflow for Protein Incorporation

Caption: Workflow for incorporation into cellular proteins.

Step-by-Step Protocol:

-

Cell Culture: Culture the chosen cell line to the desired confluency (typically 70-80%) in standard complete medium.[7]

-

Preparation of Treatment Medium: Prepare complete cell culture medium supplemented with 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine at the predetermined optimal working concentration.

-

Medium Exchange: Aspirate the standard medium from the cells and wash once with sterile PBS. Add the treatment medium to the cells.

-

Incubation: Incubate the cells for a period sufficient to allow for protein turnover and synthesis (e.g., 24-72 hours). The exact time will depend on the specific protein of interest and the cell line's doubling time.[6]

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[7] Wash the cell pellet with cold PBS.

-

Downstream Analysis: The cell pellet can now be used for various downstream applications, such as:

-

Protein extraction for Western blotting to confirm the expression of a target protein.

-

Mass spectrometry to confirm the incorporation of the ncAA.

-

Purification of a target protein for subsequent structural or functional studies, including ¹⁹F NMR.

-

Troubleshooting

-

Low Solubility: If the compound precipitates in the cell culture medium, try preparing the final dilution in a serum-free medium before adding it to the cells or use a solubilizing agent like cyclodextrin, though this may have its own effects on the cells.[12]

-

High Cytotoxicity: If significant cell death is observed even at low concentrations, reduce the incubation time or the concentration of the compound. Ensure the DMSO concentration in the final medium is below 0.5%.

-

Inefficient Incorporation: If incorporation into proteins is low, consider using a phenylalanine-deficient medium for a short period before and during treatment to increase the uptake and utilization of the analog.

References

- Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET: 4-(TRIFLUOROMETHYL)-DL-PHENYLALANINE 97%.

- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-Phe(4-CF3)-OH.

- Thermo Fisher Scientific. (2025). DL-4-Chlorophenylalanine - SAFETY DATA SHEET.

- CymitQuimica. (2024). SAFETY DATA SHEET: 3-Fluoro-DL-phenylalanine.

-

ResearchGate. (2013). How to dissolve PCPA (4-chloro-DL-phenylalanine) for i.p. injection in mice?. Retrieved from [Link]

-

Agilent Technologies. (n.d.). BL21(DE3) Competent Cells, BL21(DE3)pLysS Competent Cells, and BL21 Competent Cells. Retrieved from [Link]

-

RSC Publishing. (2017). Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function. Biomaterials Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

- Wako Pure Chemical Industries. (n.d.). Cell Cultivation Handbook.

-

PubMed. (2026). Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR. Journal of the American Chemical Society. Retrieved from [Link]

-

iGEM. (n.d.). Mammalian Cell Culturing Protocols: AML-12, CHO-DG44, and NIH3T3. Retrieved from [Link]

-

PMC. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Retrieved from [Link]

- Patient-Derived Melanoma Tumor Cell Lines. (n.d.). Cell Culture Protocol. Retrieved from a relevant institutional or supplier's website.

-

PubChem. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Retrieved from [Link]

-

PMC. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Retrieved from [Link]

-

Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Retrieved from [Link]

- ResearchGate. (n.d.). Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders.

-

WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

Sources

- 1. Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. static.igem.org [static.igem.org]

- 7. nacalai.com [nacalai.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. canbipharm.com [canbipharm.com]

- 10. peptide.com [peptide.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Application of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine in Advanced Peptide Synthesis

Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics

The precise engineering of peptides to enhance their therapeutic properties is a cornerstone of modern drug discovery. The incorporation of unnatural amino acids (UAAs) offers a powerful strategy to modulate the biological and physicochemical characteristics of peptides, overcoming limitations such as poor metabolic stability and low bioavailability.[1][2][3] This guide focuses on a unique UAA, 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine , detailing its strategic application and providing robust protocols for its incorporation into synthetic peptides.

The dual-substituted phenyl ring of this amino acid—featuring a chloro and a trifluoromethyl group—imparts distinct electronic and steric properties. These modifications can be leveraged to create peptides with enhanced stability, altered conformation, and novel functionalities, making it a valuable building block for researchers in drug development and chemical biology.[4]

Key Strategic Advantages:

-

Enhanced Proteolytic Resistance: The bulky and electron-withdrawing substituents can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1][3][5]

-

Conformational Control: The unique electronic nature of the chloro and trifluoromethyl groups can influence intramolecular and intermolecular interactions, such as π-π stacking, thereby modulating the peptide's secondary structure and its binding affinity to biological targets.[6][7]

-

Molecular Probe for Biophysical Studies: The trifluoromethyl group serves as a highly sensitive ¹⁹F NMR probe.[8][9] Its distinct chemical shift is exquisitely sensitive to the local microenvironment, allowing for detailed studies of peptide folding, dynamics, and interactions with other molecules without the background noise typical of ¹H NMR.[10][11][12]

This document provides a comprehensive overview of the applications of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine and detailed protocols for its successful integration into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties and Their Synthetic Implications

The successful incorporation of any UAA requires an understanding of its unique chemical nature. The properties of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine present both opportunities and challenges in standard synthesis protocols.

Electronic Effects

Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing. This has two primary consequences:

-

Modified Aromatic Interactions: The electron-deficient nature of the phenyl ring alters its stacking interactions with other aromatic residues (e.g., Phe, Tyr, Trp), which can be exploited to fine-tune peptide conformation.[13]

-

Potential for Slower Coupling: The electron-withdrawing effect can slightly decrease the nucleophilicity of the amino group during the coupling reaction, although this is often a minor factor compared to steric hindrance.

Steric Hindrance

The presence of two substituents on the phenyl ring, particularly the bulky trifluoromethyl group, significantly increases steric hindrance. This is the primary challenge during peptide synthesis.[14][15]

-

Impact on Coupling Efficiency: The bulky side chain can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain (or vice-versa). This can lead to incomplete or slow coupling reactions if standard protocols are used.[14][16]

-

Choice of Reagents: Overcoming this steric barrier necessitates the use of more potent coupling reagents and optimized reaction conditions.

The structure and its key features are illustrated below.

Caption: Structure and key properties of the amino acid.

Applications in Peptide Research and Development

The unique attributes of this UAA make it suitable for a range of advanced applications.

-

¹⁹F NMR Structural Biology: The trifluoromethyl group is an exceptional tool for NMR spectroscopy.[9] Because fluorine is virtually absent in biological systems, the ¹⁹F signal provides a clean, background-free window into the peptide's behavior.[11] Researchers can monitor conformational changes, protein-peptide binding events, or membrane interactions by observing shifts in the ¹⁹F NMR signal.[8][12]

-

Metabolic Stabilization of Peptide Drugs: A primary hurdle in peptide drug development is rapid degradation by proteases.[1] Introducing bulky, unnatural residues like 4-Chloro-3-(trifluoromethyl)-phenylalanine at or near a cleavage site can block enzyme recognition and hydrolysis, thereby extending the peptide's circulatory half-life and improving its therapeutic efficacy.[3][5][17]

-

Development of Peptidomimetics: By altering the electronic and steric profile of a key phenylalanine residue, it is possible to create peptidomimetics with improved potency, selectivity, or stability.[2] This UAA can be used to probe structure-activity relationships (SAR) and optimize lead compounds.

Protocols for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine relies on overcoming the steric hindrance during the coupling step. The following protocols are designed for standard Fmoc-based SPPS.[18][19]

General Workflow for SPPS

The standard SPPS cycle involves sequential deprotection of the Fmoc group and coupling of the next amino acid. The critical step is the coupling of the UAA itself and the subsequent coupling of the next amino acid onto the UAA.

Caption: General SPPS workflow for incorporating a sterically hindered UAA.

Recommended Coupling Reagents and Conditions

Standard carbodiimide activators like DIC may be inefficient for this hindered residue.[15] More potent uronium or phosphonium salt-based reagents are strongly recommended.

| Reagent | Class | Recommended Conditions | Notes |

| HCTU | Uronium Salt | 4 eq. Amino Acid, 3.9 eq. HCTU, 6 eq. DIPEA in DMF | A highly effective and fast-acting reagent. Often the first choice.[14] |

| HATU | Uronium Salt | 4 eq. Amino Acid, 3.9 eq. HATU, 6 eq. DIPEA in DMF | Similar to HCTU, excellent for hindered couplings. May offer advantages in preventing racemization.[15] |

| PyBOP | Phosphonium Salt | 4 eq. Amino Acid, 4 eq. PyBOP, 6 eq. DIPEA in DMF | A robust reagent, though byproducts can be more difficult to wash away than with uronium salts. |

| COMU | Uronium Salt | 4 eq. Amino Acid, 4 eq. COMU, 6 eq. DIPEA in DMF | Known for high efficiency and reduced racemization risk. |

Note: Equivalents (eq.) are relative to the resin loading capacity. Reaction times should be extended to 2-4 hours at room temperature. Microwave-assisted SPPS can also significantly enhance coupling efficiency for hindered amino acids.[16]

Step-by-Step Protocol for a Manual Coupling Cycle

This protocol assumes a standard Fmoc-SPPS setup.

-

Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, swelled in N,N-Dimethylformamide (DMF).[20]

-

Activation of the UAA:

-

In a separate vessel, dissolve 4 equivalents of Fmoc-4-Chloro-3-(trifluoromethyl)-DL-phenylalanine-OH and 3.9 equivalents of HCTU in DMF.

-

Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin vessel.

-

Agitate the mixture at room temperature for a minimum of 2 hours.

-

-

Monitoring the Reaction:

-

Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.[21]

-

A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.

-

-

Post-Coupling Procedure:

-

If coupling is complete: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times). Proceed to the Fmoc-deprotection step for the next cycle.[22]

-

If coupling is incomplete: Drain the vessel, wash once with DMF, and perform a second coupling (a "double couple") with a freshly prepared solution of activated UAA for another 2 hours.[14] If the reaction remains incomplete, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

-

Troubleshooting Common Issues

The primary issue encountered will be low coupling efficiency. A logical approach to troubleshooting is essential.

Caption: Decision workflow for troubleshooting incomplete coupling.

Conclusion

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is a powerful, albeit challenging, unnatural amino acid for incorporation into synthetic peptides. Its unique electronic and steric properties offer significant advantages for enhancing metabolic stability, modulating conformation, and enabling advanced biophysical studies via ¹⁹F NMR. By employing potent coupling reagents, extending reaction times, and carefully monitoring reaction completion, researchers can successfully leverage this building block to engineer next-generation peptide therapeutics and research tools.

References

-

1Boc Sciences.

-

2Merck Millipore.

-

5MDPI.

-

14Benchchem Technical Support Center.

-

3PMC.

-

18SPPS Guide.

-

8ResearchGate.

-

17JPT Peptide Technologies.

-

9KOPS.

-

10Semantic Scholar.

-

15Request PDF on ResearchGate.

-

11ACS Publications.

-

12PubMed.

-

23ACS Publications.

-

4PMC - NIH.

-

6Materials Advances (RSC Publishing).

-

7Lirias.

-

24IRIS.

-

19PMC - NIH.

-

16CEM Corporation.

-

25Source not specified.

-

22APTBio.

-

26ACS Nano.

-

PMC.

-

20Nowick Laboratory, UC Irvine.

-

21ChemPep.

-

27The Royal Society of Chemistry.

-

28PMC.

-

MilliporeSigma.

Sources

- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. researchgate.net [researchgate.net]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 17. jpt.com [jpt.com]

- 18. jpt.com [jpt.com]

- 19. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.uci.edu [chem.uci.edu]

- 21. chempep.com [chempep.com]

- 22. peptide.com [peptide.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. iris.unive.it [iris.unive.it]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. peptide.com [peptide.com]

- 28. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

analytical methods for detecting 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine

An Application Guide to the Analytical Detection and Characterization of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine

Abstract: This comprehensive guide provides detailed analytical methodologies for the detection, quantification, and structural characterization of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine. As a halogenated aromatic amino acid, this compound presents unique analytical challenges and opportunities. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust frameworks for method development and validation. We will explore High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and specialized chiral chromatography for enantiomeric separation. Each section is grounded in established scientific principles and adheres to rigorous validation standards as outlined by the International Council for Harmonisation (ICH).[1]

Introduction and Compound Profile

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative. Its structural complexity, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, makes it a valuable building block in medicinal chemistry and a potential impurity in pharmaceutical manufacturing.[2] The presence of these functional groups necessitates specific and validated analytical methods to ensure product quality, safety, and efficacy in any application.[3][4] Accurate quantification and impurity profiling are critical for regulatory compliance and understanding the compound's behavior in biological or chemical systems.[5][6]

This document serves as a practical guide, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity.

Physicochemical Properties

| Property | Value |

| Chemical Name | 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine |

| Synonyms | DL-Phe(4-Cl, 3-CF3)-OH |

| Molecular Formula | C₁₀H₉ClF₃NO₂ |

| Molecular Weight | 267.63 g/mol |

| Appearance | White to off-white powder |

| Chirality | Racemic mixture (contains both D and L enantiomers) |

| Key Structural Features | Phenylalanine backbone, Chloro substituent, Trifluoromethyl substituent, UV Chromophore |

General Workflow for Method Development and Validation

The development of a reliable analytical method is a systematic process.[1] The goal is to create a procedure that is fit for its intended purpose, whether for identifying impurities, quantifying an active ingredient, or confirming a structure.[1][5] The subsequent validation provides documented evidence that the method performs as expected.[6]

Caption: General workflow for analytical method development and validation.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the cornerstone technique for the quantitative analysis of non-volatile organic molecules like 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine. The compound's aromatic ring provides a strong chromophore, making UV detection highly effective and sensitive. A reversed-phase method is the logical starting point, as it separates compounds based on hydrophobicity.

Causality of Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention of aromatic compounds.

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent elutes the analyte from the C18 column, while the acidic buffer (e.g., with formic or phosphoric acid) protonates the carboxylic acid and amino groups on the phenylalanine backbone. This suppresses ionization, leading to sharper peaks and more reproducible retention times.

-

Detection: UV detection at a wavelength around 254 nm is selected due to the strong absorbance of the substituted benzene ring. A photodiode array (PDA) detector can be used to confirm peak purity spectrally.

HPLC Analysis Workflow

Caption: Experimental workflow for quantitative HPLC analysis.

Protocol 3.1: Quantitative HPLC-UV Method

-

Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Formic Acid (or Phosphoric Acid), analytical grade.

-

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine reference standard.

-

-

Chromatographic Conditions (Starting Point):

-

Sample and Standard Preparation:

-

Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.[7]

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase mixture.

-

Sample Solution: Prepare the unknown sample at a concentration expected to fall within the calibration range.

-

-

Validation (as per ICH Q2(R1) Guidelines): [1]

-

Specificity: Analyze a blank (mobile phase) and a spiked sample to ensure no interfering peaks at the analyte's retention time.

-

Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

-

Accuracy: Analyze samples with known spiked amounts of the standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98-102%.

-

Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be <2%.[9]

-

LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS offers exceptional sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities.[4] Because amino acids are non-volatile, a critical derivatization step is required to make them suitable for GC analysis.[10]

Causality of Experimental Choices:

-

Derivatization: Silylation is a common and effective derivatization strategy for amino acids. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the acidic protons on the carboxyl and amine groups, replacing them with bulky, non-polar tert-butyldimethylsilyl (TBDMS) groups. This increases the compound's volatility and thermal stability.[10]

-

Separation & Detection: A non-polar capillary column (e.g., DB-5ms) separates the derivatized analytes. The mass spectrometer fragments the eluted compounds in a predictable pattern, creating a mass spectrum that serves as a chemical "fingerprint" for unambiguous identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.[10][11]

GC-MS Analysis Workflow

Caption: Experimental workflow for GC-MS analysis including derivatization.

Protocol 4.1: GC-MS with Silylation

-

Instrumentation and Columns:

-

GC-MS system with a capillary column inlet.

-

DB-5ms or equivalent non-polar fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

-

Reagents and Materials:

-

Derivatization reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Anhydrous solvent (e.g., Acetonitrile or Pyridine).

-

Analyte standard and samples.

-

-

Derivatization Procedure: [10]

-

Place a dried residue of the sample or standard (10-100 µg) in a reaction vial.

-

Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

-

Cap the vial tightly and heat at 100-120 °C for 30-60 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Inlet Temperature: 280 °C.

-

Injection Mode: Splitless (for trace analysis).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min.

-

MS Transfer Line Temp: 290 °C.

-

Ion Source Temp: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

Data Analysis:

-

Identify the derivatized analyte peak by its retention time and mass spectrum.

-

The mass spectrum should show characteristic fragments, including the molecular ion (M+) and fragments corresponding to the loss of a tert-butyl group ([M-57]+).

-

For quantification, create a calibration curve using derivatized standards and integrate the peak area of a characteristic ion in SIM mode.

-

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.[7] For 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.

Causality of Experimental Choices:

-

¹H NMR: Identifies all unique proton environments, such as those on the aromatic ring and the aliphatic backbone of the phenylalanine structure.

-

¹³C NMR: Determines the number and type of carbon atoms, including the quaternary carbons of the phenyl ring and the trifluoromethyl group.

-

¹⁹F NMR: This is a crucial and highly specific experiment. It will show a single, sharp signal (a singlet) confirming the presence and chemical environment of the -CF₃ group. Its chemical shift provides information about the electronic environment of the aromatic ring.[12]

-

2D NMR (e.g., COSY, HSQC): These experiments establish connectivity, confirming which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), definitively proving the substitution pattern on the ring.

NMR Analysis Workflow

Caption: Workflow for structural elucidation by NMR spectroscopy.

Protocol 5.1: NMR Structural Analysis

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with pH adjustment).[7]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

If necessary, perform 2D experiments like ¹H-¹H COSY and ¹H-¹³C HSQC for full assignment.

-

-

Expected Spectral Features:

-

¹H NMR: Expect signals for the three aromatic protons (likely complex multiplets or doublets), the α-proton, and the two β-protons of the phenylalanine backbone. The amine and carboxylic acid protons may be broad or exchange with the solvent.

-

¹³C NMR: Expect 10 distinct carbon signals, including those for the carboxyl, α-carbon, β-carbon, the six aromatic carbons (two of which are substituted), and the carbon of the -CF₃ group (which will appear as a quartet due to C-F coupling).

-

¹⁹F NMR: Expect a single sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

Chiral Separation of Enantiomers

Since the compound is a DL-racemic mixture, separating the D- and L-enantiomers is often necessary for pharmaceutical or biological applications.[13] This is achieved using chiral chromatography, most commonly with a specialized chiral stationary phase (CSP) in an HPLC system.[14]

Causality of Experimental Choices:

-

Chiral Stationary Phase (CSP): Macrocyclic glycopeptide-based CSPs (like teicoplanin) or crown ether-based CSPs are highly effective for separating the enantiomers of underivatized amino acids.[14][15] These phases form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

-

Mobile Phase: The mobile phase composition (organic modifier, acid/buffer) is critical for achieving enantioselectivity and must be carefully optimized.[14]

Protocol 6.1: Chiral HPLC

-

Instrumentation and Columns:

-

Chromatographic Conditions (Starting Point for a Teicoplanin Column):

-

Mobile Phase: A mixture of Methanol, Water, and an acid modifier (e.g., Acetic Acid/Ammonium Acetate or Formic Acid). A typical starting point could be 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.[14]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

-

Procedure:

-

Prepare the sample by dissolving it in the mobile phase.

-

Inject the sample and monitor the chromatogram for the separation of two peaks corresponding to the D- and L-enantiomers.

-

Optimize the mobile phase composition (especially the organic modifier percentage and pH) to improve resolution (Rs) between the two peaks.

-

Summary and Method Comparison

| Technique | Primary Application | Advantages | Limitations |

| HPLC-UV | Quantification, Purity Testing | High precision, robust, widely available, good for routine QC.[3] | Requires a UV chromophore, moderate sensitivity, does not provide definitive structural ID alone. |

| GC-MS | Impurity ID, Trace Analysis | Very high sensitivity and selectivity, provides structural information via mass spectra.[4][11] | Requires volatile/thermally stable analytes, necessitating a derivatization step for this compound.[10] |

| NMR | Structural Elucidation & Confirmation | Unambiguous structure confirmation, provides detailed molecular information.[7] | Low sensitivity, requires higher sample amounts, expensive instrumentation, not ideal for trace analysis. |

| Chiral HPLC | Enantiomeric Separation | Resolves D- and L-enantiomers, crucial for stereospecific analysis.[13] | Requires specialized and often expensive columns, method development can be complex. |

References

- Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.

- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

- ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.

- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.

- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

- Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.

- FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer.

- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

- ResearchGate. (n.d.). a HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade....

- AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.

- National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer - PMC.

- PubMed. (2020, December 11). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation.

- Atherton, N. D., & Green, A. (1988). HPLC measurement of phenylalanine in plasma. Clinical Chemistry, 34(11), 2241-2244.

- Deng, C., Deng, Y., Wang, B., & Yang, X. (2002). Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots. Journal of Chromatography B, 780(2), 407-413.

- BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline.

- National Institutes of Health. (n.d.). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC.

- National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 4. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]

- 5. particle.dk [particle.dk]

- 6. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]